

# Technical Guide: Physical and Chemical Properties of Deuterated Allyl Methyl Disulfide

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## Compound of Interest

Compound Name: *Allyl methyl disulfide-d3*

Cat. No.: *B12374138*

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This technical guide provides a comprehensive overview of the known physical and chemical properties of deuterated allyl methyl disulfide. It includes quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of its metabolic pathway and analytical workflows. This document is intended to serve as a valuable resource for researchers utilizing deuterated allyl methyl disulfide as an internal standard or tracer in various scientific applications.

## Physical and Chemical Properties

Deuterated allyl methyl disulfide, specifically **allyl methyl disulfide-d3**, is the isotopically labeled form of allyl methyl disulfide, a naturally occurring organosulfur compound found in plants of the *Allium* genus. The deuterated version, with the chemical formula  $C_4H_5D_3S_2$ , is commonly used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. Deuteration can also influence the pharmacokinetic and metabolic profiles of molecules[1].

Precise physical property data for deuterated allyl methyl disulfide is not readily available in the literature. However, the physical properties are expected to be very similar to its non-deuterated counterpart. The following tables summarize the known physical and chemical properties of allyl methyl disulfide.

Table 1: General and Chemical Properties of Allyl Methyl Disulfide

Property	Value	Source(s)
Molecular Formula	C <sub>4</sub> H <sub>8</sub> S <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	120.23 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	3-(methylidisulfanyl)prop-1-ene	<a href="#">[2]</a>
Synonyms	Methyl allyl disulfide, Allyl methyl disulphide, Disulfide, methyl 2-propenyl	<a href="#">[2]</a> <a href="#">[5]</a>
CAS Number	2179-58-0	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Colorless to pale yellow clear liquid	<a href="#">[4]</a> <a href="#">[5]</a>

Table 2: Physical Properties of Allyl Methyl Disulfide

Property	Value	Conditions	Source(s)
Boiling Point	30-33 °C	@ 20.00 mm Hg	[2][5]
83-84 °C	@ 170.00 mm Hg	[5]	
91 °C	[4]		
Density/Specific Gravity	~1.03 g/mL	@ 25 °C	[3]
0.88 g/mL	[6]		
Refractive Index	1.53	[3][4]	
1.5340-1.5380	[6]		
Flash Point	35 °C (95 °F)	TCC	[4][5][6]
Solubility	Soluble in alcohol and organic solvents. Slightly soluble in water.	[4][5]	

## Experimental Protocols

### Proposed Synthesis of Allyl Methyl Disulfide-d3

While a specific protocol for the synthesis of **allyl methyl disulfide-d3** is not widely published, a plausible method can be adapted from the known synthesis of similar dialkyl disulfides. The following proposed protocol utilizes a deuterated methyl source.

Objective: To synthesize **allyl methyl disulfide-d3** from allyl mercaptan and deuterated methyl methanethiosulfonate.

Materials:

- Allyl mercaptan ( $\text{CH}_2=\text{CHCH}_2\text{SH}$ )
- Deuterated methyl methanethiosulfonate ( $\text{CD}_3\text{SSO}_2\text{CH}_3$ )
- Sodium methoxide ( $\text{NaOCH}_3$ )

- Methanol ( $\text{CH}_3\text{OH}$ )
- Diethyl ether ( $(\text{C}_2\text{H}_5)_2\text{O}$ )
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and distillation

Procedure:

- Preparation of Sodium Allyl Thiolate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve allyl mercaptan in methanol. Cool the solution in an ice bath.
- Reaction: Slowly add a solution of sodium methoxide in methanol to the allyl mercaptan solution with continuous stirring. This will form the sodium allyl thiolate in situ.
- Addition of Deuterated Methyl Source: To the solution of sodium allyl thiolate, add deuterated methyl methanethiosulfonate dropwise while maintaining the cool temperature and inert atmosphere.
- Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.
- Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

- Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure **allyl methyl disulfide-d3**.

## NMR Spectroscopy Analysis

Objective: To confirm the identity and purity of synthesized **allyl methyl disulfide-d3** and to use it as an internal standard for the quantification of other analytes.

Materials and Equipment:

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes (5 mm)
- Deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ )
- Synthesized **allyl methyl disulfide-d3**
- Analyte of interest
- Micropipettes

Procedure:

- Sample Preparation:
  - Accurately weigh a known amount of the analyte and dissolve it in a precise volume of deuterated solvent (e.g., 0.6 mL of  $\text{CDCl}_3$ ) in a clean, dry vial.
  - Prepare a stock solution of **allyl methyl disulfide-d3** in the same deuterated solvent with a precisely known concentration.

- Add a known volume of the **allyl methyl disulfide-d3** stock solution to the analyte solution.
- Transfer the final solution to an NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune and match the probe for the desired nucleus (e.g.,  $^1\text{H}$ ).
- Data Acquisition:
  - Acquire a  $^1\text{H}$  NMR spectrum. The absence of a signal for the methyl protons (which would be present in the non-deuterated compound) and the presence of the allyl proton signals will confirm the identity of the deuterated compound.
  - The residual proton signal in the deuterated methyl group might be observable as a very small, broadened signal.
- Data Processing and Quantification:
  - Process the acquired spectrum (Fourier transform, phase correction, baseline correction).
  - Integrate the signals of the analyte and the allyl protons of the deuterated internal standard.
  - Calculate the concentration of the analyte using the following formula:

$$\text{Concentration\_analyte} = (\text{Integral\_analyte} / \text{Number of protons\_analyte}) * (\text{Number of protons\_standard} / \text{Integral\_standard}) * \text{Concentration\_standard}$$

## GC-MS Analysis

Objective: To separate and quantify **allyl methyl disulfide-d3** and other volatile or semi-volatile compounds in a sample.

Materials and Equipment:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Appropriate GC column (e.g., a non-polar or semi-polar capillary column like DB-5ms)
- Helium carrier gas
- Sample vials with septa
- Syringe for injection
- Sample containing the analyte and deuterated internal standard

Procedure:

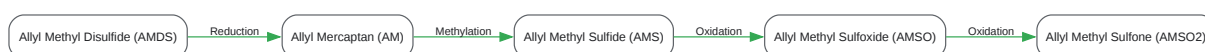
- Sample Preparation: Prepare a solution of the analyte and a known concentration of **allyl methyl disulfide-d3** in a volatile organic solvent (e.g., dichloromethane or hexane).
- GC-MS Instrument Setup:
  - Injector: Set the injector temperature (e.g., 250 °C) and injection mode (e.g., splitless).
  - Oven Program: Set the initial oven temperature, hold time, ramp rate, final temperature, and final hold time to achieve good separation of the compounds of interest. A typical program might start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
  - Carrier Gas: Set the flow rate of the helium carrier gas (e.g., 1 mL/min).
  - Mass Spectrometer: Set the ion source temperature (e.g., 230 °C), quadrupole temperature (e.g., 150 °C), and the mass range to be scanned (e.g., m/z 35-350). Use electron ionization (EI) at 70 eV.

- Data Acquisition: Inject a known volume of the sample (e.g., 1  $\mu\text{L}$ ) into the GC-MS. The heavier deuterated isomer will typically elute slightly earlier than its non-deuterated counterpart.
- Data Analysis:
  - Identify the peaks corresponding to the analyte and **allyl methyl disulfide-d3** based on their retention times and mass spectra.
  - The mass spectrum of **allyl methyl disulfide-d3** will show a molecular ion peak at  $m/z$  123, which is 3 units higher than the non-deuterated compound ( $m/z$  120).
  - Create a calibration curve by analyzing a series of standards with known concentrations of the analyte and a fixed concentration of the internal standard.
  - Quantify the analyte in the unknown sample by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.

## Visualizations

### Metabolic Pathway of Allyl Methyl Disulfide

The metabolism of allyl methyl disulfide (AMDS) in rats has been shown to proceed through reduction, methylation, and oxidation. The initial step is the reduction of the disulfide bond to form allyl mercaptan (AM). AM is then methylated to form allyl methyl sulfide (AMS). Finally, AMS is oxidized to allyl methyl sulfoxide (AMSO) and further to allyl methyl sulfone (AMSO<sub>2</sub>)<sup>[7]</sup><sup>[8]</sup>.



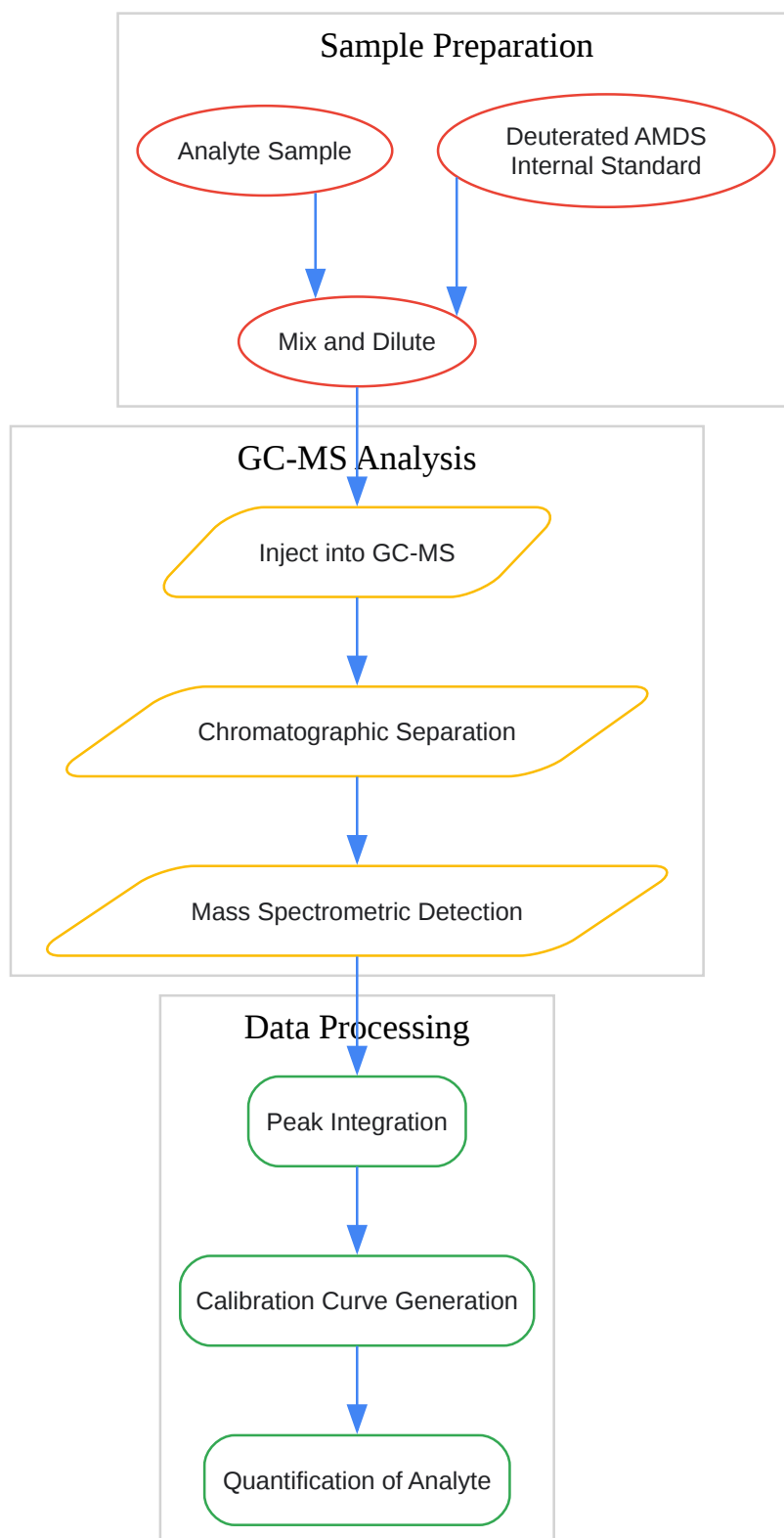
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Caption: Metabolic pathway of allyl methyl disulfide.

## Experimental Workflow for GC-MS Analysis



The following diagram illustrates a typical workflow for the quantitative analysis of a target analyte using deuterated allyl methyl disulfide as an internal standard with GC-MS.



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Caption: Workflow for quantitative analysis using GC-MS.

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